molecular formula C21H18F2N4O2S B2870290 N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1053075-36-7

N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2870290
CAS No.: 1053075-36-7
M. Wt: 428.46
InChI Key: SMXJHZSKPAXAST-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a synthetic organic compound featuring a complex heterocyclic scaffold. Its structure includes:

  • A 2,5-difluorophenyl group attached to an acetamide backbone.
  • A thioether linkage connecting the acetamide to an imidazo[1,2-c]quinazolinone moiety.
  • A 2-isopropyl substituent on the imidazo[1,2-c]quinazolinone ring.

The presence of fluorine atoms and a sulfur-containing acetamide group aligns with design principles seen in pesticides and enzyme inhibitors, where such moieties enhance bioavailability and target binding .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2S/c1-11(2)18-20(29)27-19(26-18)13-5-3-4-6-15(13)25-21(27)30-10-17(28)24-16-9-12(22)7-8-14(16)23/h3-9,11,18H,10H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXJHZSKPAXAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a compound belonging to the class of imidazoquinazolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C21_{21}H18_{18}F2_{2}N4_{4}O2_{2}S
Molecular Weight 428.5 g/mol
CAS Number 1185000-09-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds with similar structures have been shown to inhibit specific kinases and exhibit anti-inflammatory properties. The presence of a difluorophenyl group enhances lipophilicity, potentially improving bioavailability and interaction with cellular targets .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Some imidazoquinazolines have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the imidazoquinazoline core can enhance anticancer efficacy by inducing apoptosis in tumor cells .
  • Antimicrobial Properties : Similar compounds have been reported to possess significant antibacterial and antifungal activities. The antimicrobial efficacy is often linked to their lipophilicity and ability to penetrate microbial membranes .
  • Enzyme Inhibition : There is growing interest in the inhibitory effects of this compound on enzymes such as α-glucosidase. Preliminary studies suggest that it may act as a non-competitive inhibitor, potentially useful for managing conditions like type 2 diabetes .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of various imidazoquinazolines in vitro. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting a promising avenue for drug development targeting malignancies .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds. It was found that modifications in the molecular structure led to enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in determining biological efficacy .

Scientific Research Applications

N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a complex organic compound with a unique structure, combining a difluorophenyl group and a thioacetamide moiety, belonging to the imidazoquinazolines class. Imidazoquinazolines are known for diverse biological activities. The difluorophenyl group enhances lipophilicity and bioavailability, while the thioacetamide component contributes to reactivity and interaction with biological targets.

Potential Applications

The compound is significant in medicinal chemistry, with potential for further research and development. Research on similar compounds with the imidazo[1,2-c]quinazolin core has shown promising results in inhibiting specific kinases. Further research is needed to determine if this compound exhibits similar inhibitory activity. The uniqueness of this compound lies in its specific combination of functional groups that enhance both its biological activity and potential therapeutic applications.

Structural Features and Biological Activities

Here is a comparison of the compound with similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
ImidazoquinolineContains a quinoline coreAntimicrobialLacks thio group
Quinazoline DerivativeSimilar nitrogen heterocyclesAnticancerDifferent substituents
ThiazolidinoneContains sulfur in a ring structureAntidiabeticDifferent core structure

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • Fluorine vs. Methyl Groups : The target compound’s 2,5-difluorophenyl group contrasts with flumetsulam’s 2,6-difluorophenyl and oxadixyl’s 2,6-dimethylphenyl . Fluorine’s electron-withdrawing nature enhances metabolic stability and membrane permeability compared to methyl groups, which are electron-donating .
  • Thioacetamide vs. Sulfonamide/Methoxyacetamide : The thioether linkage in the target compound may confer distinct redox properties or metal-binding capabilities relative to flumetsulam’s sulfonamide (strong hydrogen-bonding) or oxadixyl’s methoxyacetamide (enhanced hydrophilicity) .

Heterocyclic Core Diversity

  • Imidazo[1,2-c]quinazolinone: This fused bicyclic system in the target compound is structurally distinct from flumetsulam’s triazolopyrimidine and oxadixyl’s oxazolidinone. Such cores influence target specificity; for example, triazolopyrimidines often inhibit acetolactate synthase (ALS) in plants, while oxazolidinones target fungal RNA polymerase .

Methodological Considerations for Structural Analysis

The SHELX system () is widely used for crystallographic refinement of small molecules, including heterocyclic compounds like those discussed here.

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